molecular formula C22H22O13 B10852465 Patuletin 3-O-beta-D-galactoside

Patuletin 3-O-beta-D-galactoside

Cat. No.: B10852465
M. Wt: 494.4 g/mol
InChI Key: AFBZFRQNKMLRPU-UFJVGALSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Patuletin 3-O-beta-D-galactoside: is a flavonoid glycoside derived from patuletin, a naturally occurring O-methylated flavonol. It is known for its antioxidant and anti-inflammatory properties and can be found in various plants, including Eriocaulon and Ipomopsis aggregata .

Preparation Methods

Synthetic Routes and Reaction Conditions: Patuletin 3-O-beta-D-galactoside can be synthesized through enzymatic glycosylation. The process involves the use of UDP-galactose and patuletin as substrates, catalyzed by glycosyltransferase enzymes . The reaction typically occurs under mild conditions, with optimal pH and temperature settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves the extraction of patuletin from plant sources followed by enzymatic glycosylation. The process includes steps such as solvent extraction, purification using chromatographic techniques, and enzymatic conversion to the desired glycoside .

Chemical Reactions Analysis

Types of Reactions: Patuletin 3-O-beta-D-galactoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Patuletin 3-O-beta-D-galactoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of patuletin 3-O-beta-D-galactoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Patuletin 3-O-beta-D-galactoside stands out due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. This unique structure enhances its potential as a therapeutic agent and its application in various industries .

Properties

Molecular Formula

C22H22O13

Molecular Weight

494.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O13/c1-32-20-10(26)5-11-13(15(20)28)16(29)21(19(33-11)7-2-3-8(24)9(25)4-7)35-22-18(31)17(30)14(27)12(6-23)34-22/h2-5,12,14,17-18,22-28,30-31H,6H2,1H3/t12-,14+,17+,18-,22+/m1/s1

InChI Key

AFBZFRQNKMLRPU-UFJVGALSSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O

Origin of Product

United States

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